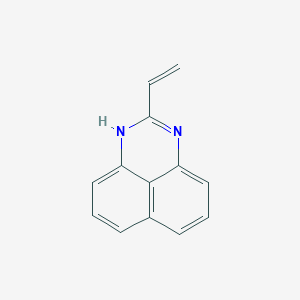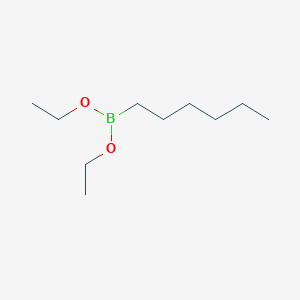
Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol: is an organic compound that features both acetic acid and a diol functional group. The presence of the trifluoromethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with acetic acid and 3-(trifluoromethylsulfanyl)propane-1,2-diol.
Reaction Conditions: The reaction may involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: Reduction reactions may convert the diol to other functional groups.
Substitution: The trifluoromethylsulfanyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Isoquinolium bromochromate in aqueous acetic acid medium.
Reducing Agents: Common reducing agents like sodium borohydride.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a catalyst or a catalyst precursor in certain reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism by which Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Propane-1,2-diol: A simpler diol without the trifluoromethylsulfanyl group.
Acetic acid: A basic carboxylic acid without additional functional groups.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar diol structures but different substituents.
Uniqueness: The presence of the trifluoromethylsulfanyl group in Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
84355-11-3 |
|---|---|
Formule moléculaire |
C8H15F3O6S |
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H7F3O2S.2C2H4O2/c5-4(6,7)10-2-3(9)1-8;2*1-2(3)4/h3,8-9H,1-2H2;2*1H3,(H,3,4) |
Clé InChI |
QPDIWIZBPWQOHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(C(CSC(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


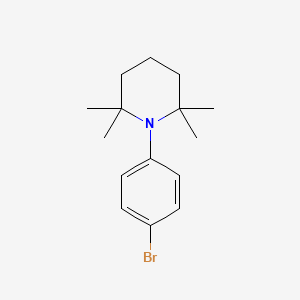
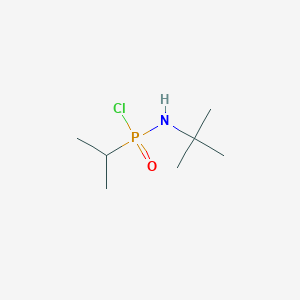
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)


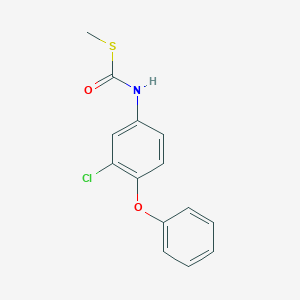
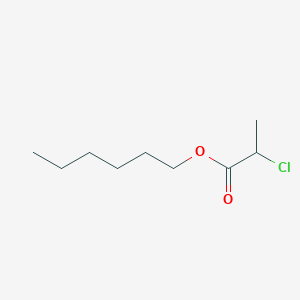
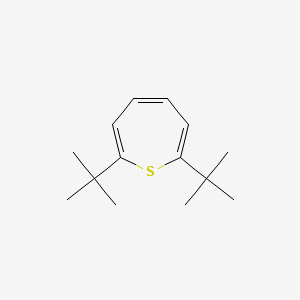
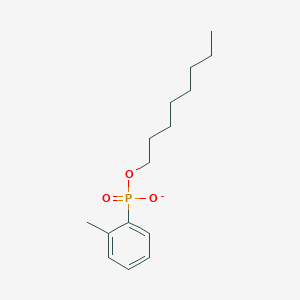

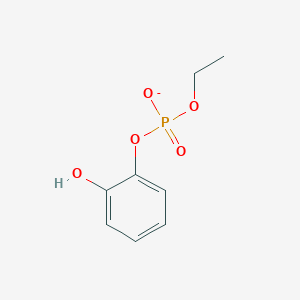
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
